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Compound of Interest

Compound Name: S 135

Cat. No.: B1680364

In the landscape of pharmacological research, the designation "S 135" has been associated
with at least three distinct compounds, each with uniqgue mechanisms of action and therapeutic
potential. This guide provides a detailed comparison of S-135, a benzodiazepine receptor
inverse agonist; SDZ 218-135, a positive inotropic agent; and YF135, a PROTAC degrader of
oncogenic KRAS G12C. This review is intended for researchers, scientists, and drug
development professionals, offering a comprehensive overview of the available experimental
data to facilitate informed comparisons and future research directions.

S-135: A Benzodiazepine Receptor Inverse Agonist

S-135, chemically identified as 2-(5-methylthien-3-yl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinoline-
3-one, is a high-affinity ligand for the benzodiazepine receptor, exhibiting pharmacological
effects opposite to those of conventional benzodiazepine agonists. Its profile suggests potential
applications in treating depression and cognitive deficits.

Performance and Effects

o Antidepressant-like Properties: S-135 has demonstrated the ability to antagonize
pentobarbital-induced anesthesia, tetrabenazine-induced ptosis, and reserpine-induced
hypoactivity. It also shortens immobilization time in the despair test in mice, all of which are
indicative of antidepressant effects.

» Cognitive Enhancement: The compound has been shown to antagonize amnesia in passive
avoidance tasks in both mice and rats. Furthermore, it enhances glucose utilization in brain
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regions associated with memory and arousal.

» Neurological Effects: While S-135 does not induce convulsions on its own, it selectively
potentiates the effects of subconvulsive doses of pentylenetetrazole. It also potentiates the
rat crossed extensor reflex, an effect that is completely antagonized by the benzodiazepine
antagonist Ro 15-1788.

Mechanism of Action

S-135 acts as an inverse agonist at the benzodiazepine binding site on the GABA-A receptor.
Unlike agonists that enhance the inhibitory effects of GABA, inverse agonists reduce GABA's
effects, leading to increased neuronal excitability. This mechanism is thought to underlie its
observed antidepressant and cognitive-enhancing properties.
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Caption: S-135 inverse agonist activity at the GABA-A receptor.

SDZ 218-135: A Novel Positive Inotropic Agent

SDZ 218-135 is a positive inotropic agent with a unique pharmacological profile that includes
antiarrhythmic effects. Its chemical name is (+)-(S)-4-[3-(4-diphenyl-methyl-1-piperazinyl)-2-
hydroxy-propyl]- 6-(2-hydroxyethyl)-5-methyl-1,2,4-triazolo-[1,5-a]pyrimidin-7(4H)-one.

Performance and Effects

» Positive Inotropy: In isolated rat atria, SDZ 218-135 produces a dose-dependent increase in
contractile force, with a 50% increase observed at a concentration of 10 pM[1]. In

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1680364?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/7918136/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

anesthetized rats, it enhances left ventricular (+)dP/dtmax by 100% at a dose of 10 mg/kg
without significantly affecting heart rate, arterial blood pressure, or cardiac output[1]. A key
advantage over its predecessor, DPI 201-106, is that it does not impair cardiac relaxation[1].

Antiarrhythmic Properties: SDZ 218-135 demonstrates a dose-dependent reduction in
reperfusion arrhythmias following coronary artery occlusion in rats[1]. This is attributed to a
Class lll antiarrhythmic action, as it significantly increases the action potential duration
(+10% at 10 uM/l) in isolated guinea pig papillary muscle[1].

Mechanism of Action

The in vivo and in vitro data for SDZ 218-135 are consistent with a mechanism of action

primarily through sodium channel agonism[1]. By modifying the function of sodium channels, it

enhances cardiac contractility and prolongs the action potential duration.

Experimental Protocols

In Vitro Assessment of Inotropy: The positive inotropic effects were evaluated in isolated rat
atria, where the increase in contractile force was measured in response to varying
concentrations of SDZ 218-135[1].

In Vivo Hemodynamic Assessment: In anesthetized rats, a catheter is placed in the left
ventricle to measure pressure changes over time (dP/dt). SDZ 218-135 was administered to
assess its impact on the maximum rate of pressure increase (dP/dtmax), a key indicator of
cardiac contractility[1][2][3].

Electrophysiological Analysis: The effect on action potential duration was determined using
isolated guinea pig papillary muscle, a standard model for assessing the electrophysiological
properties of cardiac drugs[1].

Data Summary
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Dose/Conce
Parameter Compound Model ) Reference
ntration
Contractile Isolated Rat
SDZ 218-135 ] 10 uM [1]
Force Atria
LV Anesthetized
SDZ 218-135 10 mg/kg [1]
(+)dP/dtmax Rats
] Isolated
Action ) )
) Guinea Pig
Potential SDZ 218-135 ) 10 pMm/I [1]
) Papillary
Duration
Muscle

Cardiac Invivo / In ] ]

) SDZ 218-135 ] N/A Unimpaired [1]
Relaxation vitro
Cardiac Invivo / In

) DPI 201-106 ) N/A [1]
Relaxation vitro

YF135: A Reversible-Covalent PROTAC for KRAS
G12C Degradation

YF135 is a first-in-class reversible-covalent Proteolysis Targeting Chimera (PROTAC) designed

to selectively degrade the oncogenic KRAS G12C mutant protein. It represents a promising

therapeutic strategy for cancers driven by this specific mutation.

Performance and Effects

o Selective Cell Proliferation Inhibition: YF135 inhibits the proliferation of cancer cell lines
harboring the KRAS G12C mutation, with IC50 values of 153.9 nM in H358 cells and 243.9
nM in H23 cells. It shows no significant inhibition in A549 cells, which have a KRAS G12S
mutation, demonstrating its selectivity.

o Potent KRAS G12C Degradation: YF135 induces the degradation of the KRAS G12C protein
in a time- and dose-dependent manner. The 50% degradation concentration (DC50) for

KRAS G12C is 3.61 pM in H358 cells. It also effectively reduces the levels of downstream

signaling molecules like phospho-ERK, with a DC50 of 1.68 uM in H358 cells.
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o Comparison with Predecessors: The degradation activity of YF135 is noted to be less potent
than the irreversible PROTAC, LC-2, which may be due to a decreased binding affinity of the
KRAS G12C ligand component of YF135. However, its reversible-covalent nature may offer

advantages in terms of safety and off-target effects.

Mechanism of Action

YF135 is a heterobifunctional molecule that tethers a KRAS G12C inhibitor to a ligand for the
von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the KRAS G12C protein into proximity
with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
This degradation is reversible, as demonstrated by washout assays where the removal of
YF135 leads to the recovery of KRAS G12C protein levels.

Experimental Workflow
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Caption: YF135-mediated degradation of KRAS G12C.
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Experimental Protocols

Cell Proliferation Assay: The anti-proliferative effects of YF135 were measured using a CCK8
assay in various lung cancer cell lines (H358, H23, and A549) treated with different
concentrations of the compound.

Western Blotting for Protein Degradation: To quantify the degradation of KRAS G12C and
the downstream effector p-ERK, H358 and H23 cells were treated with YF135 for different
times and at various concentrations. Protein levels were then assessed by western blotting.

Washout Assay: To confirm the reversible mechanism of action, H358 cells were treated with
YF135 for 24 hours, after which the medium was replaced with fresh medium. The recovery
of KRAS G12C and p-ERK levels was monitored over time by western blotting.

Rescue Assay: The involvement of the proteasome and E3 ligase was confirmed by co-
treating cells with YF135 and a proteasome inhibitor (MG-132) or a competing E3 ligase
ligand (VH-032), which rescued the degradation of KRAS G12C.

Data Summary
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Parameter Compound Cell Line Value Reference
IC50 H358 (KRAS

o YF135 153.9 nM
(Proliferation) G12C)
IC50 H23 (KRAS

o YF135 243.9 nM
(Proliferation) G12C)
IC50 A549 (KRAS No obvious

N YF135 N
(Proliferation) G12S) inhibition
DC50 (KRAS
Gl2C YF135 H358 3.61 pM
Degradation)
DC50 (p-ERK

, YF135 H358 1.68 uM
Reduction)
DC50 (KRAS
Gl2cC LC-2 MIA PaCa-2 0.32+£0.08 uM [4]
Degradation)
DC50 (KRAS
Gl2C LC-2 NCI-H2030 0.59 £ 0.20 uM [4]
Degradation)
Conclusion

The "S 135" designation encompasses a diverse set of compounds with distinct therapeutic

targets and mechanisms of action. S-135, the benzodiazepine inverse agonist, shows promise

for neurological and psychiatric conditions by modulating GABAergic neurotransmission. SDZ

218-135 offers a potential new approach for heart failure, combining positive inotropic support

with antiarrhythmic effects, a desirable profile for many cardiac patients. Finally, YF135

represents a cutting-edge strategy in oncology, targeting the previously "undruggable” KRAS

oncogene through targeted protein degradation. This guide highlights the importance of precise
molecular identification and characterization in drug development and provides a framework for
comparing the performance and potential of these and other novel therapeutic agents.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7453568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453568/
https://www.benchchem.com/product/b1680364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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